SB 224289 hydrochloride
Overview
Description
SB 224289 hydrochloride is a selective 5-HT 1B receptor antagonist . It displays over 60-fold selectivity over 5-HT 1D, 5-HT 1A, 5-HT 1E, 5-HT 1F, 5-HT 2A, and 5-HT 2C receptors in radioligand binding and functional assays . It is centrally active following oral administration in vivo .
Molecular Structure Analysis
The molecular formula of SB 224289 hydrochloride is C32H32N4O3·HCl . The molecular weight is 557.09 .Physical And Chemical Properties Analysis
The physical and chemical properties of SB 224289 hydrochloride are not fully detailed in the search results .Scientific Research Applications
SB 224289 as a Selective 5-HT1B Receptor Antagonist
SB 224289 has been identified as a novel compound with high affinity for human 5-HT1B receptors, displaying over 75-fold selectivity for this receptor compared to other serotonin receptors. It exhibits negative intrinsic activity at both human 5-HT1B and 5-HT1D receptors, suggesting its potential as a tool for studying these receptors, particularly in the context of neuropsychopharmacology (Selkirk et al., 1998).
Role in Antifungal Research
SB-224289 was identified in a high-throughput drug screening targeting fungal phosphatidylserine synthase. It was found to confer resistance to the toxin papuamide A, which is significant in the study of fungal pathogens and their resistance mechanisms. This discovery highlights the specificity of SB-224289 in antagonizing certain fungal toxins, providing insights into fungal biology and potential therapeutic applications (Cassilly et al., 2016).
Differentiating Effects in Brain Regions
Research on SB-224289 also involves its impact on serotonin levels in various brain regions. It was shown that while SB-224289 did not affect serotonin levels in certain areas like the frontal cortex, it significantly increased extracellular serotonin in regions innervated by the median raphe nucleus. This differential effect emphasizes its potential use in neurological research, particularly in understanding serotonin dynamics in the brain (Roberts et al., 1998).
Implications for Cocaine-related Behaviors and Anxiety
Studies also suggest that SB-224289, due to its role as a 5-HT1B antagonist, can modulate behaviors related to cocaine use and anxiety. It has been observed to reduce cocaine-induced locomotion while simultaneously increasing anxiety-like behavior, indicating its complex influence on neuropsychological processes (Hoplight et al., 2005).
Safety And Hazards
When handling SB 224289 hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O3.ClH/c1-20-16-25(30-33-21(2)39-34-30)8-9-26(20)22-4-6-23(7-5-22)31(37)36-13-10-24-17-29-27(18-28(24)36)32(19-38-29)11-14-35(3)15-12-32;/h4-9,16-18H,10-15,19H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGKBZYMDILCOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)N4CCC5=CC6=C(C=C54)C7(CCN(CC7)C)CO6.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042627 | |
Record name | SB 224289 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SB 224289 hydrochloride | |
CAS RN |
180084-26-8 | |
Record name | SB 224289 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180084268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB 224289 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB 224289 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTX59ZSB74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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